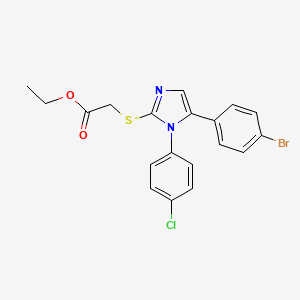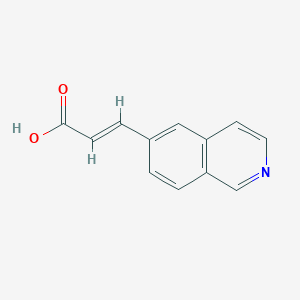![molecular formula C8H11F2IO B2931767 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2418674-87-8](/img/structure/B2931767.png)
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane” is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The compound contains a fluorine and iodine atom, which are both halogens, and an oxygen atom in one of the rings .
Molecular Structure Analysis
Spirocyclic compounds are known for their three-dimensional structures. The presence of different atoms (oxygen, fluorine, and iodine) in the compound would also contribute to its unique chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms. Fluorine is highly electronegative and iodine is a good leaving group, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the atoms present. For example, the presence of fluorine could result in high electronegativity and the spirocyclic structure could influence its physical state .Wissenschaftliche Forschungsanwendungen
Fluorination and Functionalization in Organic Synthesis
Fluorinated compounds, including those structurally related to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, play a critical role in organic synthesis due to their unique reactivity and the influence of fluorine atoms on molecular properties. Selectfluor™ F-TEDA-BF4, a well-known fluorinating agent, illustrates the broader utility of fluorinated reagents in enabling diverse functionalizations, including iodination, bromination, chlorination, and other electrophilic additions across various organic substrates (S. Stavber, 2011; Ke-Fang Yang et al., 2020). These reactions underscore the significance of fluorinated intermediates in synthesizing complex molecules with high precision and efficiency.
Material Science and Polymer Chemistry
In material science, the structural motifs similar to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane contribute to the development of advanced materials. For example, the synthesis and application of spirocyclic and bicyclic compounds have been explored for modifying polymer properties and creating new materials with desirable thermal and mechanical characteristics (Lidia González et al., 2006; V. N. Kovtonyuk et al., 2011). These studies highlight the utility of fluorinated spirocyclic compounds in engineering materials with reduced shrinkage upon curing and enhanced performance in specific industrial applications.
Bioactive Compound Synthesis
Spirocyclic structures, akin to 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane, are also pivotal in the synthesis of bioactive molecules. The stereochemical preferences of enzymes towards such spiroepoxides underscore their potential in designing drugs and agrochemicals with targeted biological activities (C. Weijers et al., 2007). This suggests the broader applicability of fluorinated spirocyclic compounds in medicinal chemistry for creating new therapeutic agents.
Environmental and Corrosion Inhibition
Interestingly, the chemical framework of spirocyclic compounds has implications beyond organic synthesis and material science. Studies have demonstrated the effectiveness of such structures in environmental protection, specifically in corrosion inhibition, highlighting their versatility and potential in industrial applications (M. Chafiq et al., 2020). This underscores the multifaceted applications of fluorinated and spirocyclic compounds in protecting materials from degradation.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IO/c9-8(10)3-7(4-8)1-6(2-11)12-5-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRCHVMZGORFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)

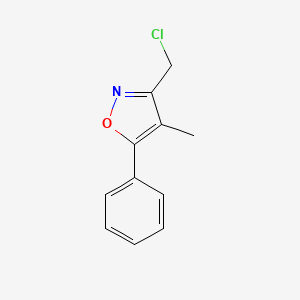
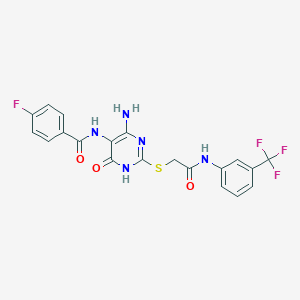
![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)
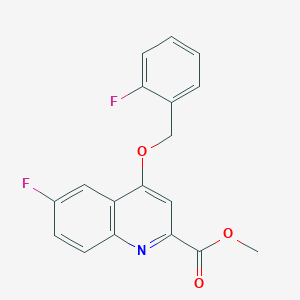
![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)

